molecular formula C9H10O3S B7882200 1-(2H-1,3-benzodioxol-5-yl)-2-sulfanylethan-1-ol

1-(2H-1,3-benzodioxol-5-yl)-2-sulfanylethan-1-ol

Cat. No.: B7882200
M. Wt: 198.24 g/mol
InChI Key: ULQBWTJLLQSWGJ-UHFFFAOYSA-N
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Description

The compound “1-(2H-1,3-benzodioxol-5-yl)-2-sulfanylethan-1-ol” is an organic compound. Its empirical formula is C9H10O3 and it has a molecular weight of 166.17 .


Physical and Chemical Properties Analysis

The compound “this compound” is a solid . Its empirical formula is C9H10O3 and it has a molecular weight of 166.17 .

Safety and Hazards

According to Sigma-Aldrich, the compound “1-(2H-1,3-benzodioxol-5-yl)-2-sulfanylethan-1-ol” has a hazard classification of Eye Irritant 2. The precautionary statements include P264 - P280 - P305 + P351 + P338 - P337 + P313 .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-sulfanylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c10-7(4-13)6-1-2-8-9(3-6)12-5-11-8/h1-3,7,10,13H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQBWTJLLQSWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CS)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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